(S)-Fesoterodine-d7 Fumarate: Strategic Applications in Chiral Impurity Profiling and Bioanalysis
(S)-Fesoterodine-d7 Fumarate: Strategic Applications in Chiral Impurity Profiling and Bioanalysis
Topic: Technical Guide to (S)-Fesoterodine-d7 Fumarate in Pharmaceutical Research Content Type: In-depth Technical Whitepaper Audience: Bioanalytical Scientists, CMC Leads, and DMPK Researchers[1]
[1]
Executive Summary
(S)-Fesoterodine-d7 Fumarate is a highly specialized stable isotope-labeled (SIL) internal standard designed for the precise quantification of the (S)-enantiomer impurity within Fesoterodine drug substances and formulations.[1] While Fesoterodine (Toviaz®) is marketed as the (R)-enantiomer, the (S)-enantiomer is a critical process impurity and distomer (biologically less active or inactive isomer) that requires rigorous control under ICH Q3A/Q3B guidelines.[1]
This guide details the technical utility of (S)-Fesoterodine-d7 in overcoming matrix effects during chiral LC-MS/MS analysis, ensuring the "gold standard" of quantitation for trace enantiomeric impurities.
Chemical Identity and Molecular Architecture
To understand the utility of this reagent, one must first distinguish it from the active pharmaceutical ingredient (API).
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Parent Drug (API): Fesoterodine Fumarate (R-isomer).[1] A prodrug rapidly hydrolyzed by non-specific esterases to 5-hydroxymethyl tolterodine (5-HMT) , the active muscarinic antagonist.[1][2][3][4][5]
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Target Analyte: (S)-Fesoterodine.[1][2][3][4][6][7][8][9] The chiral impurity.[10]
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The Tool: (S)-Fesoterodine-d7 Fumarate.[1]
Physicochemical Profile[2][5][11][12]
| Feature | Specification |
| Chemical Name | (S)-2-(3-(Di(propan-2-yl-d7)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate fumarate |
| Stereochemistry | (S)-Enantiomer (The distomer of the commercial drug) |
| Labeling | Deuterium (d7) .[1] Typically located on the isopropyl amine moiety (d6) and the methine proton, or the isobutyryl tail, providing a mass shift of +7 Da. |
| Mass Shift | ~ +7 Da relative to the unlabeled (S)-impurity.[1] |
| Salt Form | Fumarate (improves solubility and stability for stock solution preparation).[1] |
Why the (S)-Isomer IS?
In chiral chromatography, the (R) and (S) enantiomers elute at different retention times. Using a generic (R)-Fesoterodine-d7 internal standard to quantify the (S)-impurity is scientifically flawed because the (R)-IS will not co-elute with the (S)-analyte.[1] Consequently, it cannot correct for matrix suppression or enhancement occurring specifically at the (S)-enantiomer's elution window.[1] (S)-Fesoterodine-d7 is the only reagent that ensures strict co-elution with the impurity while remaining mass-resolved. [1]
Core Application: Chiral Impurity Profiling (CMC)[1]
The primary application of (S)-Fesoterodine-d7 is in Chemistry, Manufacturing, and Controls (CMC) for the release testing of Fesoterodine API.[1]
The Analytical Challenge
Regulatory bodies (FDA, EMA) require enantiomeric purity to be controlled, often limiting the (S)-enantiomer to <0.15%.[1] Quantifying a trace peak (0.1%) next to a massive main peak (99.9%) is difficult due to:
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Ion Suppression: The tail of the massive main peak can suppress the ionization of the trace impurity.
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Linearity: Standard UV detection may lack the sensitivity for trace chiral analysis in complex matrices.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
By spiking (S)-Fesoterodine-d7 into the sample, researchers create a self-validating system.[1]
Workflow Visualization
The following diagram illustrates the logic of using the matched enantiomeric IS for impurity profiling.
Figure 1: Workflow for Chiral Impurity Profiling using (S)-Fesoterodine-d7.[1] Note that the IS tracks the specific retention time of the impurity, not the main drug.
Experimental Protocol: Chiral LC-MS/MS Validation
Disclaimer: This protocol is a generalized framework based on standard industry practices for Fesoterodine bioanalysis. Optimization is required based on specific column lots and matrix types.
A. Stock Solution Preparation[10]
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Solvent: Dissolve (S)-Fesoterodine-d7 Fumarate in Methanol (MeOH). Avoid water initially to prevent potential ester hydrolysis of the prodrug structure.
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Storage: Store at -20°C or -80°C. Fesoterodine is an ester and is susceptible to hydrolysis; avoid repeated freeze-thaw cycles.[1]
B. Sample Extraction (Drug Product/Substance)[1][13]
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Weigh Fesoterodine Fumarate sample (approx. 10 mg).
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Dissolve in 10 mL of Diluent (Acetonitrile:Ammonium Acetate Buffer pH 4.0, 50:50 v/v).
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Spike: Add 50 µL of (S)-Fesoterodine-d7 internal standard solution (1 µg/mL).
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Vortex for 1 min and Centrifuge at 4000 rpm for 5 min.
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Transfer supernatant to HPLC vial.
C. LC-MS/MS Conditions[1]
| Parameter | Setting | Rationale |
| Column | Chiralpak IC-3 or AD-H (4.6 x 150 mm, 3 µm) | Polysaccharide-based columns provide superior enantioselectivity for phenylpropyl amines.[1] |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.[1]1) | Normal phase mode is common for chiral separation; DEA suppresses peak tailing of the amine. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Ionization | ESI Positive Mode | Fesoterodine has a tertiary amine, ionizing readily as [M+H]+. |
| MRM (Analyte) | 412.2 → 223.0 (m/z) | Transition for unlabeled (S)-Fesoterodine.[1] |
| MRM (IS) | 419.2 → 230.0 (m/z) | Transition for (S)-Fesoterodine-d7 (Assuming +7 shift).[1] |
| Run Time | ~15 minutes | Sufficient to separate (R) and (S) enantiomers.[1] |
Critical Control Point: Ensure the "d7" label is not on the fumarate counter-ion (which dissociates) or the ester group if you are studying hydrolysis. For impurity analysis of the intact prodrug, labeling on the ester is acceptable, but labeling on the tolterodine core is preferred for universality.
Secondary Application: Enantioselective Pharmacokinetics[10]
While Fesoterodine is rapidly hydrolyzed to 5-HMT in vivo, research into the stereoselective absorption or formulation stability often requires tracking the prodrug before it hydrolyzes.
If a researcher administers a racemic mixture (or studies chiral inversion), (S)-Fesoterodine-d7 is used to quantify the (S)-prodrug in plasma samples treated with esterase inhibitors.[1]
Metabolic Pathway Context
The following diagram highlights where the (S)-d7 IS fits into the metabolic research map.
Figure 2: Metabolic pathway showing the rapid hydrolysis of Fesoterodine. The (S)-d7 IS is used specifically to measure the upstream (S)-prodrug before conversion.[1]
References
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PubChem. (n.d.). Fesoterodine | C26H37NO3.[11][12] National Library of Medicine. Retrieved from [Link][1]
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U.S. Food and Drug Administration (FDA). (2008). Toviaz (fesoterodine fumarate) Prescribing Information. Retrieved from [Link][1]
- Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Clinical Pharmacokinetics. (Contextual grounding on 5-HMT metabolism).
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United States Pharmacopeia (USP). (2023).[1][12] Fesoterodine Fumarate Monograph: Limit of Fesoterodine S-Enantiomer. (Establishes the regulatory requirement for measuring the S-impurity).
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- 7. Fesoterodine: MedlinePlus Drug Information [medlineplus.gov]
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- 9. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Fesoterodine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
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